Demeclocycline

描述

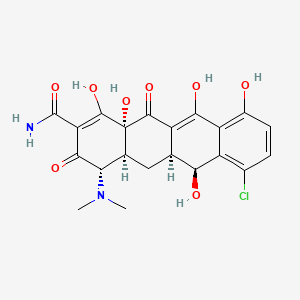

A TETRACYCLINE analog having a 7-chloro and a 6-methyl. Because it is excreted more slowly than TETRACYCLINE, it maintains effective blood levels for longer periods of time.

属性

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14-,15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXHBMASAHGULD-SEYHBJAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-73-3 (mono-hydrochloride) | |

| Record name | Demeclocycline [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022893 | |

| Record name | Demeclocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

PH (1 IN 100 SOLN) ABOUT 2.5; 1 G SOL IN ABOUT 90 ML WATER, 980 ML ALC; SPARINGLY SOL IN ALKALI HYDROXIDES & CARBONATE SOLN; PRACTICALLY INSOL IN ACETONE & CHLOROFORM /HCL/, SOL IN ALC; DISSOLVES IN DIL HYDROCHLORIC ACID AND ALKALINE SOLN, In water, 1.52X10+3 mg/l @ 21 °C | |

| Record name | Demeclocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEMECLOCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW CRYSTALLINE POWDER | |

CAS No. |

127-33-3 | |

| Record name | Demeclocycline [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demeclocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Demeclocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demeclocycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMECLOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R5W9ICI6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEMECLOCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

220-223 °C | |

| Record name | Demeclocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Demeclocycline discovery and history in scientific research

An In-depth Technical Guide to the Discovery and Scientific History of Demeclocycline

Introduction

This compound is a broad-spectrum tetracycline (B611298) antibiotic derived from a mutant strain of Streptomyces aureofaciens. Its discovery was a significant advancement in the development of tetracycline analogues, offering a distinct pharmacological profile. This technical guide provides a comprehensive overview of the discovery, history, mechanisms of action, and key experimental findings related to this compound. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

This compound is structurally differentiated from its precursor, chlortetracycline (B606653), by the absence of a methyl group at the C-6 position of the tetracycline ring. This modification arose from targeted research into the biosynthetic pathways of S. aureofaciens. Beyond its role as an antibiotic for treating conditions like Lyme disease, acne, and bronchitis, this compound has a notable off-label application in managing the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion.

Discovery and Historical Development

The discovery of this compound is rooted in the extensive research on tetracycline antibiotics that began in the 1940s. After the initial discovery of chlortetracycline from Streptomyces aureofaciens, scientific efforts focused on manipulating the bacterium's biosynthetic pathways to produce novel derivatives with improved properties.

Researchers identified that strains of S. aureofaciens with a deficient C6-methylation step in the chlortetracycline synthesis pathway produced 6-demethylchlortetracycline, which was named this compound. This was achieved by creating a mutant strain where the gene responsible for C6-methylation was inactivated. While total chemical synthesis of tetracyclines is possible, it is generally too complex for industrial-scale production; therefore, the manufacturing of this compound relies on the fermentation of these genetically engineered S. aureofaciens strains.

A significant milestone in this compound's history was the discovery of its side effect of inducing nephrogenic diabetes insipidus. This property was first reported as a potential treatment for SIADH in 1975, and a subsequent study in 1978 found it to be more effective and better tolerated than lithium carbonate, the standard treatment at the time.

Key Milestones:

| Year | Event | Significance | Reference |

| 1948 | First tetracyclines reported in scientific literature. | Marked the beginning of the tetracycline antibiotic era. | |

| 1962 | This compound-containing medicament pastes introduced. | Early clinical application of the compound. | |

| 1975 | First report of this compound use in treating SIADH. | Opened a new, non-antibiotic therapeutic avenue for the drug. | |

| 1978 | A larger study confirms this compound's efficacy in SIADH over lithium. | Established this compound as a primary treatment option for SIADH. |

Mechanisms of Action

This compound exhibits two primary, distinct mechanisms of action: one as an antibiotic and the other as an aquaretic agent in the treatment of SIADH.

Antibacterial Action: Inhibition of Protein Synthesis

Like other tetracyclines, this compound is primarily a bacteriostatic agent. It functions by inhibiting protein synthesis in bacteria. The drug is lipophilic, allowing it to pass through the bacterial cell membrane. Once inside the cell, it reversibly binds to the 30S ribosomal subunit. This binding action physically obstructs the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, which effectively halts the elongation of the polypeptide chain and brings protein synthesis to a standstill. Without the ability to synthesize essential proteins, the bacteria cannot grow or replicate.

Caption: this compound binds the 30S subunit, blocking the A-site.

Anti-ADH Action: Treatment of SIADH

The utility of this compound in treating SIADH stems from its ability to induce a state of nephrogenic diabetes insipidus, effectively reducing the kidney's responsiveness to antidiuretic hormone (ADH), also known as vasopressin.

In the renal collecting ducts, ADH binds to vasopressin V2 receptors (V2R). This binding event activates a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases water reabsorption from the urine back into the bloodstream.

This compound disrupts this cascade. While the exact molecular interaction is still under investigation, it is understood to inhibit the signaling pathway at a post-receptor site. The primary proposed mechanism is the inhibition of adenylyl cyclase activation, which reduces the production of cAMP. This leads to decreased expression and translocation of AQP2 channels, thereby reducing water reabsorption and promoting the excretion of free water (aquaresis). This corrects the hyponatremia and water overload characteristic of SIADH.

Caption: this compound inhibits adenylyl cyclase in the kidney.

Inhibition of Collagenase

An additional, non-antibiotic property of this compound and other tetracyclines is the inhibition of matrix metalloproteinases (MMPs), including collagenases. This action is independent of their protein synthesis inhibition. The proposed mechanism involves the chelation of zinc (Zn²⁺) and calcium (Ca²⁺) ions, which are essential cofactors for the catalytic activity of these enzymes. By binding these ions, this compound prevents the enzyme from degrading collagen and other extracellular matrix components. This property has led to research into its use for conditions characterized by excessive collagen degradation, such as periodontal disease.

Quantitative Data and Pharmacokinetics

The clinical use of this compound is guided by its pharmacokinetic profile and data from studies on its efficacy, particularly in SIADH.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Notes |

| Bioavailability | 60–80% | Absorption is reduced by food, dairy, and antacids containing divalent cations. |

| Time to Peak | ~4 hours | Slower absorption compared to tetracycline. |

| Half-life | 10–17 hours | Allows for less frequent dosing schedules. |

| Protein Binding | 41–50% | |

| Metabolism | Hepatic | |

| Excretion | Renal and Fecal | 44% excreted in urine and 13-46% in feces within 96 hours as active drug. |

Table 2: Clinical Data on this compound for SIADH

| Study Parameter | Finding | Notes |

| Effective Dosage | 600–1200 mg/day | Doses are divided, typically starting at 900-1200 mg and reducing to 600-900 mg for maintenance. |

| Onset of Action | 2–5 days | Can be unpredictable and may take longer in some patients. |

| Efficacy | Increase in serum sodium | A study of 14 patients showed a return to normal serum sodium (>135 mmol/l) in a mean of 8.6 days. |

| Side Effect | Azotemia (Increased BUN) | In the same study, blood urea (B33335) rose significantly from a mean of 4.2 to 10.1 mmol/l. Reversible upon discontinuation. |

Experimental Protocols

The discovery and characterization of this compound involved several key experimental procedures.

Discovery and Production Workflow

The production of this compound is a multi-step process that begins with the genetic modification of the source organism and ends with the purification of the final active compound.

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Demeclocycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeclocycline is a broad-spectrum tetracycline (B611298) antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1][2] Chemically, it is distinguished from tetracycline by the absence of a methyl group at the C6 position and the presence of a chlorine atom at the C7 position.[3][4] Beyond its established antimicrobial activity, this compound is notably used off-label for the management of the syndrome of inappropriate antidiuretic hormone (SIADH) due to its unique effect on renal water reabsorption.[2][5][6] This guide provides a comprehensive overview of its molecular structure, chemical properties, and the experimental methodologies used in its characterization.

Molecular Structure and Identification

This compound possesses a rigid, four-ringed naphthacene (B114907) carboxamide core, characteristic of the tetracycline class of antibiotics. The systematic IUPAC name is (4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide.[3]

Table 1: Molecular Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide[3] |

| CAS Number | 127-33-3[3] |

| Molecular Formula | C₂₁H₂₁ClN₂O₈[3] |

| Molecular Weight | 464.86 g/mol [3] |

| InChI Key | FMTDIUIBLCQGJB-SEYHBJAFSA-N[2] |

| SMILES | CN(C)[C@H]1[C@@H]2C[C@@H]3C(C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O[3] |

Chemical and Physicochemical Properties

The chemical properties of this compound are dictated by its complex polycyclic structure, which includes multiple ionizable functional groups. These groups contribute to its solubility, stability, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Yellow crystalline powder[5] |

| Melting Point | 174-178 °C (decomposes)[5] |

| pKa Values | pKa₁: ~3.3 (tricarbonyl system), pKa₂: ~7.2 (phenolic diketone), pKa₃: ~9.2 (dimethylamino group)[7] |

| LogP (experimental) | 0.2[5] |

| UV-Vis λmax | In 0.01 N HCl: exhibits maxima at approximately 266 nm and 368 nm. In alkaline solution (0.01 N NaOH), a maximum is observed around 380 nm.[8] |

Table 3: Solubility of this compound Hydrochloride

| Solvent | Solubility |

| Water | ~11 mg/mL (1 g in ~90 mL)[5] |

| PBS (pH 7.2) | ~3.3 mg/mL[9] |

| Ethanol (B145695) | ~1 mg/mL (1 g in 980 mL)[5] |

| Methanol | Soluble[10] |

| DMSO | ~100 mg/mL[11] |

| Dimethylformamide (DMF) | ~1.4 mg/mL[9] |

| Acetone | Practically insoluble[5] |

| Chloroform | Practically insoluble[5] |

Stability

This compound is sensitive to light, heat, and pH extremes. Photodegradation can occur under the influence of fluorescent light, and the molecule is more stable in acidic conditions (pH 4.5).[5] In alkaline conditions, it is susceptible to oxidation.[5] For long-term storage, the solid form should be kept at -20°C, protected from light.[10] Aqueous solutions are not recommended for storage beyond one day.[9]

Mechanism of Action

This compound exhibits two distinct mechanisms of action, depending on the biological context.

Antibacterial Action

As a tetracycline antibiotic, this compound is primarily bacteriostatic. It inhibits protein synthesis in bacteria by reversibly binding to the 30S ribosomal subunit.[2] This binding event physically blocks the aminoacyl-tRNA from accessing the A-site of the ribosome-mRNA complex, thereby preventing the addition of new amino acids to the growing polypeptide chain.[2]

Action in SIADH

In the context of SIADH, this compound's therapeutic effect is a functional side effect. It induces nephrogenic diabetes insipidus by inhibiting the action of antidiuretic hormone (ADH), also known as vasopressin, on the renal collecting ducts.[2] Specifically, it is thought to interfere with the intracellular second messenger cascade that follows the binding of ADH to the vasopressin V2 receptors, leading to reduced activation of adenylyl cyclase and consequently lower levels of cyclic AMP (cAMP).[2] This cascade ultimately results in decreased expression and translocation of Aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, reducing water reabsorption.

Pharmacokinetic Properties

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Bioavailability | 60-80%[2] |

| Protein Binding | 41-50%[2] |

| Metabolism | Hepatic[2] |

| Elimination Half-life | 10-17 hours[2] |

| Excretion | Primarily Renal[2] |

Experimental Protocols

Production via Fermentation and Purification

This compound is commercially produced by fermentation using a genetically modified strain of Streptomyces aureofaciens in which the C6-methyltransferase gene (ctcK) has been inactivated.[3][4]

Protocol 6.1.1: Fermentation

-

Inoculum Preparation: Prepare a seed culture of the S. aureofaciens mutant strain in a suitable liquid medium and incubate at 28-30°C on a rotary shaker (200 rpm) for 48-72 hours.[12]

-

Production Fermentation: Inoculate a production fermenter containing an optimized fermentation medium (containing carbon and nitrogen sources, and mineral salts) with the seed culture.[3]

-

Incubation: Carry out the fermentation for 7-10 days under controlled conditions: temperature (28-30°C), pH (6.0-7.5), aeration, and agitation.[3][12]

-

Monitoring: Periodically monitor cell growth, substrate consumption, and this compound concentration using methods like HPLC.[3]

Protocol 6.1.2: Extraction and Purification

-

Harvest and Acidification: Harvest the fermentation broth and acidify to approximately pH 2.0 with HCl to solubilize the this compound.[12]

-

Mycelium Separation: Separate the mycelium from the broth by centrifugation or filtration.[12]

-

Solvent Extraction: Extract the supernatant multiple times with an equal volume of a suitable organic solvent like ethyl acetate.[12]

-

Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[12]

-

Chromatography: Purify the crude extract using silica (B1680970) gel column chromatography, eluting with a suitable solvent gradient (e.g., chloroform:methanol).[12]

-

Crystallization: Pool the pure fractions, evaporate the solvent, and dissolve the this compound base in ethanol. Add an equimolar amount of HCl in ethanol to precipitate this compound hydrochloride. Recrystallize to obtain the final pure product.[12]

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids.[13][14]

Protocol 6.2.1: HPLC-UV Method for Plasma Samples

-

Sample Preparation (Protein Precipitation): [13]

-

To 200 µL of plasma, add 400 µL of a precipitating agent (e.g., acetonitrile).

-

Add a known concentration of an internal standard (e.g., oxytetracycline).

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for injection.

-

-

Chromatographic Conditions: [13]

-

HPLC System: Standard HPLC with UV-Vis detector.

-

Column: Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture, e.g., Acetonitrile:Methanol:5% Acetic Acid (25:20:55 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm or 347 nm.

-

Injection Volume: 20-25 µL.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of this compound.

-

Determine the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound remains a significant molecule in both infectious disease and endocrinology. Its well-characterized tetracycline core structure is responsible for its antibacterial properties, while its unique inhibitory effect on the ADH signaling pathway provides a therapeutic option for SIADH. A thorough understanding of its chemical properties, stability, and the analytical methods for its quantification is essential for its continued application in research and clinical settings.

References

- 1. scielo.br [scielo.br]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C21H21ClN2O8 | CID 54680690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound [drugfuture.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. toku-e.com [toku-e.com]

- 11. benchchem.com [benchchem.com]

- 12. scielo.br [scielo.br]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

Demeclocycline Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeclocycline hydrochloride, a tetracycline (B611298) antibiotic derived from a mutant strain of Streptomyces aureofaciens, is a versatile molecule with a range of biological activities. While historically recognized for its bacteriostatic properties, its applications have expanded to include the management of hyponatremia and potential therapeutic roles in inflammatory and collagen-degrading conditions. This technical guide provides an in-depth analysis of the physicochemical properties, mechanisms of action, and experimental protocols related to this compound hydrochloride, intended to serve as a critical resource for the scientific community.

Physicochemical Properties

This compound hydrochloride is a yellow crystalline powder. Key quantitative data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 64-73-3 | [1][2][3][4] |

| Molecular Formula | C₂₁H₂₂Cl₂N₂O₈ | [1] |

| Molecular Weight | 501.3 g/mol | [1][5] |

| Solubility in Water | 16-20 mg/mL | [1] |

| Solubility in PBS (pH 7.2) | ~3.3 mg/mL | [1] |

| Solubility in DMSO | ~100 mg/mL | [1] |

| Solubility in Methanol | ~20 mg/mL | [1] |

Mechanisms of Action

This compound hydrochloride exhibits multiple mechanisms of action, making it a subject of diverse research interest.

Antibacterial Activity

As a member of the tetracycline class, the primary antibacterial mechanism of this compound is the inhibition of protein synthesis. It binds to the 30S ribosomal subunit and may also interact with the 50S subunit in bacteria.[1] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[1] This action is primarily bacteriostatic.

Diagram: Antibacterial Mechanism of Action

Caption: this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

Treatment of Hyponatremia (SIADH)

This compound is used off-label to treat the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion. Its efficacy in this context is not due to its antibiotic properties but rather its ability to induce nephrogenic diabetes insipidus. It reduces the responsiveness of collecting tubule cells to antidiuretic hormone (ADH or vasopressin).[6] The mechanism involves the inhibition of adenylyl cyclase activation after vasopressin binds to the V2 receptor, leading to decreased cyclic AMP (cAMP) generation.[6][7] This, in turn, reduces the expression and translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, impairing water reabsorption and increasing water excretion.[7][8][9]

Diagram: Mechanism in SIADH Treatment

Caption: this compound inhibits adenylyl cyclase, reducing AQP2 expression and water reabsorption.

Anti-inflammatory and Collagenase Inhibition

Tetracyclines, including this compound, have demonstrated anti-inflammatory properties independent of their antimicrobial activity.[10] They can inhibit matrix metalloproteinases (MMPs), including collagenases.[2] This inhibition is thought to occur through the chelation of Zn²⁺ and Ca²⁺ ions essential for the catalytic activity of these enzymes.[2] Additionally, some tetracyclines may downregulate MMP expression by inhibiting signaling pathways like NF-κB.[2]

Diagram: Anti-inflammatory and Collagenase Inhibition Pathway

Caption: this compound inhibits collagen degradation through multiple pathways.

Experimental Protocols

Quantification in Plasma by HPLC

This protocol describes a general method for the quantification of this compound in plasma samples.

Objective: To determine the concentration of this compound in plasma.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma in a microcentrifuge tube, add 400 µL of a precipitating agent (e.g., acetonitrile).

-

Add a known concentration of an internal standard (e.g., oxytetracycline).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.[5]

-

-

HPLC System:

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase of 25% acetonitrile, 20% methanol, and 55% of a 5% acetic acid solution can be used. The mobile phase should be filtered and degassed.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a suitable wavelength (e.g., 254 nm or 345 nm).

-

Injection Volume: 20-25 µL.[5]

-

-

Data Analysis:

-

Create a calibration curve using standards of known this compound concentrations.

-

Quantify the this compound concentration in the plasma samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

-

Diagram: HPLC Analysis Workflow

Caption: A typical workflow for the quantification of this compound in plasma using HPLC.

In Vitro Antibacterial Susceptibility Testing

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Objective: To determine the MIC of this compound against a bacterial isolate.

Methodology:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

-

Filter-sterilize the stock solution.[11]

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

Perform serial twofold dilutions of the this compound stock solution across the wells to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).[11]

-

-

Inoculum Preparation:

-

Suspend 3-5 well-isolated colonies of the test organism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.[11]

-

-

Inoculation and Incubation:

-

Inoculate each well with 50 µL of the diluted bacterial suspension, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.[11]

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[11]

-

In Vivo Assessment in a Rat Model of SIADH

This protocol describes an in vivo study to evaluate the effect of this compound on hyponatremia.

Objective: To assess the efficacy of this compound in a rat model of SIADH.

Methodology:

-

Animal Model:

-

Induce SIADH in rats (e.g., Wistar rats) by continuous subcutaneous infusion of the vasopressin analog dDAVP using osmotic minipumps.

-

-

This compound Administration:

-

The treatment group receives daily intraperitoneal injections of this compound hydrochloride (e.g., 40 mg/kg body weight) dissolved in PBS.[8]

-

The control group receives vehicle (PBS) injections.

-

-

Physiological Measurements:

-

Tissue Analysis:

Conclusion

This compound hydrochloride is a multifaceted compound with well-defined antibacterial properties and significant therapeutic potential in other areas, notably in the management of SIADH. Its mechanisms of action, involving the inhibition of bacterial protein synthesis, modulation of the vasopressin signaling pathway, and inhibition of matrix metalloproteinases, underscore its importance in both clinical practice and biomedical research. The experimental protocols detailed in this guide provide a framework for the continued investigation of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Separation of this compound hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Non-Antibiotic Derivative of Demeclocycline for Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, such as Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of Parkinson's disease is the aggregation of the protein alpha-synuclein (B15492655) (α-synuclein) into toxic fibrils. Demeclocycline, a tetracycline (B611298) antibiotic, has shown promise in mitigating α-synuclein-induced pathology; however, its long-term use is precluded by its antimicrobial activity. This technical guide details the development and neuroprotective properties of a novel, non-antibiotic derivative of this compound, referred to as Doubly Reduced this compound (DDMC).

DDMC is synthesized through the removal of the dimethylamino group at position 4 and the reduction of the hydroxyl group at position 12a of the this compound scaffold. These modifications significantly diminish its antibiotic properties while enhancing its neuroprotective effects.[1] This guide provides an in-depth overview of DDMC's mechanism of action, quantitative efficacy data from preclinical studies, detailed experimental protocols for its synthesis and evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to DDMC: A Novel Neuroprotective Agent

Tetracycline antibiotics have long been recognized for their non-antibiotic properties, including anti-inflammatory and anti-apoptotic activities.[2] Recent research has focused on modifying these molecules to separate their neuroprotective effects from their antimicrobial actions, making them suitable for long-term therapeutic use in chronic neurodegenerative diseases.

DDMC represents a significant advancement in this area. It has been specifically designed to lack significant antibiotic activity while exhibiting potent neuroprotective effects against α-synuclein-mediated toxicity.[1][3] Preclinical studies have demonstrated that DDMC effectively interferes with α-synuclein aggregation, reduces the seeding of new aggregates, and mitigates the inflammatory response of microglia to α-synuclein fibrils.[3][4]

Data Presentation: Quantitative Efficacy of DDMC

The following tables summarize the available quantitative data on the biological activity of DDMC and its parent compound, this compound.

Table 1: Inhibition of α-Synuclein Aggregation

| Compound | Assay | Endpoint | IC50 / Effective Concentration | Citation |

| DDMC | Thioflavin T (ThT) Fluorescence Assay | Inhibition of α-synuclein fibrillization | Reported to be more effective than other tetracyclines; specific IC50 not yet published. | [1] |

| This compound (DMC) | High-Throughput Biosensor | Inhibition of α-synuclein-induced toxicity | EC50 = 65 nM | [2] |

Table 2: Neuroprotective Effects in Cellular Models

| Compound | Cell Model | Insult | Endpoint | Effective Concentration | Citation |

| DDMC | SH-SY5Y-α-Syn-tRFP | α-Synuclein Pre-formed Fibrils (PFFs) | Reduction of α-synuclein seeding | 10 µM | [1] |

| DDMC | Primary Microglia | α-Synuclein Pre-formed Fibrils (PFFs) | Reduction of TNF-α and glutamate (B1630785) release | 0.7 µM | [5] |

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Citation |

| DDMC | P. aeruginosa (PAO1) | >550 µM | [1] |

| DDMC | E. coli (ATCC 25922) | >550 µM | [1] |

| DDMC | S. aureus (ATCC 25923) | >550 µM | [1] |

| This compound (DMC) | P. aeruginosa (PAO1) | ~140 µM | [1] |

| This compound (DMC) | E. coli (ATCC 25922) | ~35 µM | [1] |

| This compound (DMC) | S. aureus (ATCC 25923) | ~4 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of DDMC and key experiments used to evaluate its neuroprotective properties.

Synthesis of Doubly Reduced this compound (DDMC)

Principle: DDMC is synthesized from this compound hydrochloride by a reduction reaction using zinc dust in an acidic environment. This reaction removes the dimethylamino group at position 4 and reduces the hydroxyl group at position 12a.

Materials:

-

This compound hydrochloride

-

Zinc dust

-

Glacial acetic acid

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer

-

Filtration apparatus

-

High-performance liquid chromatography (HPLC) system for purification and analysis

Protocol:

-

Dissolve this compound hydrochloride in a mixture of acetic acid and water.

-

Add zinc dust to the solution while stirring at room temperature.

-

Allow the reaction to proceed for approximately 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, filter the reaction mixture to remove excess zinc dust.

-

Purify the crude product using preparative HPLC to obtain pure DDMC.

-

Confirm the structure of the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

α-Synuclein Aggregation Assay (Thioflavin T)

Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils. The increase in ThT fluorescence is proportional to the extent of α-synuclein aggregation.

Materials:

-

Recombinant human α-synuclein monomer

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT) stock solution

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

-

DDMC stock solution in a suitable solvent (e.g., DMSO)

Protocol:

-

Prepare a solution of α-synuclein monomer in PBS at a final concentration of 70 µM.

-

Add ThT to the α-synuclein solution to a final concentration of 40 µM.

-

Add DDMC at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO).

-

Add the α-synuclein/ThT mixture to each well.

-

To induce aggregation, add a small Teflon polyball to each well.

-

Seal the plate and incubate at 37°C with continuous orbital shaking.

-

Measure the ThT fluorescence at regular intervals for up to 72 hours.

-

Plot the fluorescence intensity against time to generate aggregation curves. The IC50 value for inhibition can be calculated from the dose-response curve at a specific time point.

Cellular Model of α-Synuclein Seeding (SH-SY5Y-α-Syn-tRFP)

Principle: SH-SY5Y neuroblastoma cells engineered to express α-synuclein fused to a red fluorescent protein (tRFP) are treated with pre-formed fibrils (PFFs) of α-synuclein. The PFFs seed the aggregation of the endogenous fluorescently tagged α-synuclein, which can be visualized and quantified as intracellular puncta.

Materials:

-

SH-SY5Y-α-Syn-tRFP cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

α-Synuclein pre-formed fibrils (PFFs)

-

DDMC stock solution

-

Fluorescence microscope or high-content imaging system

-

Image analysis software (e.g., CellProfiler)

Protocol:

-

Seed SH-SY5Y-α-Syn-tRFP cells in a suitable culture plate (e.g., 96-well plate).

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with DDMC at the desired concentrations for 1-2 hours prior to PFF treatment.

-

Add sonicated α-synuclein PFFs to the cell culture medium at a final concentration of 0.1-1 µM.

-

Incubate the cells for 48-72 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cell nuclei with DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the number and intensity of intracellular α-Syn-tRFP puncta using image analysis software.

Microglia Activation Assay

Principle: Primary microglial cells are treated with α-synuclein PFFs to induce an inflammatory response, characterized by the release of pro-inflammatory cytokines (e.g., TNF-α) and glutamate. The effect of DDMC on this response is quantified.

Materials:

-

Primary microglial cells

-

Microglia culture medium

-

α-Synuclein PFFs

-

DDMC stock solution

-

ELISA kit for TNF-α

-

Glutamate assay kit

Protocol:

-

Isolate primary microglia from neonatal mouse or rat brains.

-

Plate the microglia in a 24-well plate and culture for 24-48 hours.

-

Pre-treat the microglia with DDMC at various concentrations for 1 hour.

-

Stimulate the microglia with α-synuclein PFFs for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Quantify the concentration of glutamate in the supernatant using a glutamate assay kit according to the manufacturer's instructions.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of DDMC-Mediated Neuroprotection

Caption: Proposed neuroprotective mechanisms of DDMC.

Experimental Workflow for Evaluating DDMC Efficacy

Caption: Workflow for the synthesis and evaluation of DDMC.

Signaling Pathway of α-Synuclein-Induced Microglial Activation

Caption: α-Synuclein-induced inflammatory signaling in microglia.

Conclusion

The non-antibiotic this compound derivative, DDMC, represents a promising therapeutic candidate for neurodegenerative diseases characterized by α-synuclein pathology. Its ability to interfere with α-synuclein aggregation and suppress the associated neuroinflammatory response, without the drawbacks of long-term antibiotic use, makes it a compelling molecule for further preclinical and clinical development. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of neuroprotective drug discovery. Further investigation is warranted to fully elucidate the quantitative aspects of its efficacy and to confirm its mechanism of action in more complex disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An approach to characterize mechanisms of action of anti-amyloidogenic compounds in vitro and in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inflammasome-Induced IL-1β Secretion in Microglia Is Characterized by Delayed Kinetics and Is Only Partially Dependent on Inflammatory Caspases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Bacteriostatic Action of Demeclocycline on Protein Synthesis

Executive Summary: Demeclocycline, a member of the tetracycline (B611298) class of antibiotics, exhibits a broad-spectrum bacteriostatic effect by primarily inhibiting bacterial protein synthesis.[1][2] This technical guide provides a detailed examination of its molecular mechanism, focusing on its interaction with the bacterial ribosome. It has been established that this compound reversibly binds to the 30S ribosomal subunit, effectively blocking the protein elongation step.[2][3][4] More recent studies also suggest a complementary mechanism involving the disruption of the translation initiation phase. This document synthesizes quantitative binding and efficacy data, outlines key experimental protocols for studying its action, and presents visual diagrams of the molecular pathways and experimental workflows to offer a comprehensive resource for research and development professionals.

Core Mechanism of Action: Inhibition of Protein Elongation

The principal bacteriostatic action of this compound, like other tetracyclines, is the disruption of the elongation phase of protein synthesis.[5] This effect is achieved through a specific and reversible interaction with the bacterial ribosome, which prevents the addition of new amino acids to the growing polypeptide chain.[2][6]

This compound enters gram-negative bacteria through porin channels and binds with high affinity to the 30S ribosomal subunit.[4][7][8] Specifically, it targets the acceptor (A) site within the ribosome.[8][9] This binding physically obstructs the attachment of aminoacyl-tRNA (aa-tRNA) to the mRNA-ribosome complex.[6][10][11] By preventing the aa-tRNA from binding to the A site, the elongation of the nascent peptide chain is halted, leading to an arrest of bacterial growth and replication.[3][6] This reversible inhibition of protein synthesis is the basis for its bacteriostatic, rather than bactericidal, nature.[8][12]

Caption: this compound blocks the A-site on the 30S subunit, preventing aa-tRNA binding.

Complementary Mechanism: Interference with Translation Initiation

Beyond its well-documented role in halting elongation, recent research indicates that this compound may also inhibit bacterial protein synthesis by interfering with the translation initiation phase.[13] This complementary mechanism involves interactions with key initiation factors (IFs) on the 30S ribosomal subunit.

Studies have shown that this compound, along with other tetracyclines, can induce a compact conformation of Initiation Factor 3 (IF3) when it is bound to the 30S subunit.[13] Furthermore, the presence of this compound appears to stabilize the binding of Initiation Factor 1 (IF1) to the 30S complex.[13] These perturbations can delay the formation of a functional 70S initiation complex, which is a crucial step for translation to begin. This interference at the very start of protein synthesis adds another layer to the bacteriostatic efficacy of this compound.[13]

Caption: this compound perturbs initiation factors, delaying formation of the 70S ribosome.[5]

Quantitative Data Summary

The interaction of this compound with the bacterial ribosome and its resulting antimicrobial potency have been quantified through various experimental methods.

Ribosomal Binding Affinity

Fluorescence anisotropy studies have been employed to determine the binding constants of this compound to Escherichia coli ribosomes.[14][15] The data reveal a single, high-affinity binding site on the 70S ribosome and the 30S subunit, confirming the 30S subunit as the primary target.[5][14][15] No strong, specific interaction was observed with the 50S subunit alone.[14][15]

| Ribosomal Particle (from E. coli) | Number of High-Affinity Sites (n₁) | Equilibrium Constant (K₁) |

| 30S Subunit | 1 | 2.2 x 10⁶ M⁻¹ |

| 70S Ribosome | 1 | 3.2 x 10⁶ M⁻¹ |

| Data sourced from fluorescence anisotropy studies.[14][15] |

Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes representative MIC ranges for this compound against several standard laboratory control strains.

| Microorganism | ATCC Strain | MIC Range (µg/mL) |

| Escherichia coli | 25922 | 1.0 - 4.0 |

| Staphylococcus aureus | 29213 | 0.25 - 1.0 |

| Enterococcus faecalis | 29212 | 8.0 - 32.0 |

| Streptococcus pneumoniae | 49619 | 0.12 - 0.5 |

| Haemophilus influenzae | 49247 | 4.0 - 32.0 |

| Neisseria gonorrhoeae | 49226 | 0.25 - 1.0 |

| Data compiled from publicly available prescribing information.[16][17] |

Key Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.[18]

Objective: To find the lowest concentration of this compound that inhibits visible bacterial growth.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: this compound is serially diluted (typically two-fold) across the wells of a 96-well microtiter plate using CAMHB to create a range of concentrations.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. Control wells (no antibiotic and no bacteria) are included.

-

Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., 35°C for 18-24 hours).

-

Data Analysis: The plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: In Vitro Translation Inhibition Assay

Cell-free translation systems provide a powerful tool to directly measure the inhibitory effect of a compound on protein synthesis.[19] This protocol describes a general method using a reporter protein.

Objective: To quantify the inhibition of protein synthesis by this compound in a cell-free system.

Methodology:

-

System Setup: A commercial in vitro transcription/translation kit (e.g., derived from E. coli) is used.[20]

-

Template DNA: A plasmid DNA template encoding a reporter protein (e.g., Luciferase or Green Fluorescent Protein) under the control of a bacterial promoter is added to the reaction mix.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction tubes. A no-drug control is included.

-

Reaction Incubation: The reactions are incubated at the recommended temperature (e.g., 37°C) for a set period (e.g., 60-90 minutes) to allow for transcription and translation.[19]

-

Signal Quantification: The amount of synthesized reporter protein is quantified. For Luciferase, a substrate is added, and luminescence is measured. For GFP, fluorescence is measured.

-

Data Analysis: The signal from the this compound-treated reactions is compared to the no-drug control to calculate the percent inhibition of protein synthesis at each concentration.

Protocol: Ribosomal Binding Assay via Fluorescence Anisotropy

This biophysical technique measures the change in the rotational diffusion of a fluorescent molecule upon binding to a larger partner, such as a ribosome.[5] It is used to quantify the binding affinity between this compound (which is naturally fluorescent) and ribosomal subunits.[14][15]

Objective: To quantify the binding constant (K) and stoichiometry (n) of this compound to bacterial ribosomes.

Methodology:

-

Preparation of Components: High-purity 70S ribosomes and/or 30S/50S subunits are isolated from a bacterial strain like E. coli using sucrose (B13894) gradient centrifugation. A stock solution of this compound is prepared in an appropriate buffer.

-

Titration: A fixed concentration of ribosomes is titrated with increasing concentrations of this compound.

-

Equilibration: The mixture is allowed to incubate to reach binding equilibrium.

-

Anisotropy Measurement: The sample is excited with vertically polarized light at this compound's excitation wavelength. The intensity of the emitted light is measured in both vertical and horizontal planes.

-

Calculation: Fluorescence anisotropy is calculated from the parallel and perpendicular emission intensities. Anisotropy increases as the fluorescent this compound binds to the large, slow-tumbling ribosome.

-

Data Analysis: The change in anisotropy is plotted against the this compound concentration. The resulting binding curve is fitted to a suitable binding model to determine the equilibrium constant (K) and the number of binding sites (n).

References

- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 2. Bacteriostatic Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 8. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The binding of 6‐demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy. | The EMBO Journal [link.springer.com]

- 15. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound HYDROCHLORIDE Tablets, USP (Film Coated) [dailymed.nlm.nih.gov]

- 17. DailyMed - this compound HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Demeclocycline's Impact on Aquaporin-2 Expression in Renal Tubules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demeclocycline, a tetracycline (B611298) antibiotic, is known to induce nephrogenic diabetes insipidus, a condition characterized by the kidneys' inability to concentrate urine. This effect is primarily attributed to its interference with the vasopressin (antidiuretic hormone, ADH) signaling pathway in the renal collecting ducts, leading to a significant reduction in the expression of aquaporin-2 (AQP2), the principal water channel responsible for water reabsorption. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effect on AQP2 expression, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating water balance disorders and the pharmacology of renal function.

Molecular Mechanism of Action

This compound exerts its influence on AQP2 expression by disrupting the canonical vasopressin signaling cascade within the principal cells of the renal collecting duct.[1] The primary mechanism involves the inhibition of adenylyl cyclase, a key enzyme in this pathway.[1]

Under normal physiological conditions, vasopressin binds to the vasopressin V2 receptor (V2R), a G-protein coupled receptor. This binding activates Gs proteins, which in turn stimulate adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP) from ATP.[2] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to the cAMP response element (CRE) in the promoter region of the AQP2 gene, thereby initiating its transcription.[3][4]

This compound intervenes in this pathway by reducing the abundance of adenylyl cyclase isoforms 3 and 5/6.[3][4] This leads to a decrease in dDAVP (a synthetic analog of vasopressin)-induced cAMP generation.[3][4] The subsequent reduction in PKA activation and CREB phosphorylation results in decreased transcription of the AQP2 gene and, consequently, a lower abundance of AQP2 protein.[3][4] Studies have shown that the inhibitory effect of this compound on AQP2 expression can be partially reversed by the administration of exogenous cAMP, confirming the central role of the cAMP signaling pathway in this process.[3][4]

Signaling Pathway Diagram

Caption: Vasopressin-AQP2 signaling pathway and the inhibitory point of this compound.

Quantitative Data Summary

The effects of this compound on AQP2 expression and cAMP levels have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Effects of this compound on AQP2 Abundance and cAMP Levels in mpkCCD Cells

| Treatment Condition | Relative AQP2 Abundance (% of dDAVP-stimulated control) | Relative cAMP Levels (% of dDAVP-stimulated control) | Reference |

| Control (dDAVP-stimulated) | 100% | 100% | Kortenoeven et al., 2013 |

| This compound (50 µM) + dDAVP | Significantly Decreased | Decreased | Kortenoeven et al., 2013 |

| This compound (100 µM) + dDAVP | Further Decreased | Further Decreased | Kortenoeven et al., 2013 |

Data adapted from Kortenoeven et al., Am J Physiol Renal Physiol, 2013.[3]

Table 2: In Vivo Effect of this compound on AQP2 Abundance in Rat Kidney

| Kidney Region | Change in AQP2 Abundance with this compound Treatment | Reference |

| Inner Medulla | ~75% Reduction | Kortenoeven et al., 2013 |

| Outer Medulla | ~2.5-fold Increase | Kortenoeven et al., 2013 |

| Cortex | ~2.0-fold Increase | Kortenoeven et al., 2013 |

Data adapted from Kortenoeven et al., Am J Physiol Renal Physiol, 2013.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound on AQP2 expression.

In Vitro Studies using Mouse Cortical Collecting Duct (mpkCCD) Cells

-

Cell Line: Mouse cortical collecting duct (mpkCCD) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS), 5 µg/mL insulin, 50 nM dexamethasone, 6.25 µg/mL transferrin, 2.56 µg/mL selenium, and 1.25 ng/mL triiodothyronine.

-

Culture Conditions: Grow cells on semi-permeable filters (e.g., Costar Transwell) to allow for polarization. Maintain at 37°C in a humidified atmosphere with 5% CO2.

-

AQP2 Induction: To induce endogenous AQP2 expression, treat confluent and polarized mpkCCD cells with 1 nM deamino-8-D-arginine vasopressin (dDAVP) for 4 days.

-

This compound Treatment: On the fourth day of dDAVP treatment, add this compound hydrochloride to the culture medium at desired concentrations (e.g., 10, 50, 100 µM) and incubate for the specified duration (e.g., 24 hours for protein abundance studies).

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Western Transfer:

-

Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

-

Separate proteins on a 12% SDS-polyacrylamide gel.

-

Transfer separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against AQP2 (e.g., rabbit anti-AQP2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software. Normalize AQP2 expression to a loading control such as β-actin or GAPDH.

-

-

Cell Preparation: Grow mpkCCD cells on glass coverslips or permeable filter supports and treat as described in 3.1.1.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against AQP2 for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging: Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI). Visualize using a confocal or fluorescence microscope.

-

Cell Culture and Treatment:

-

Culture mpkCCD cells in multi-well plates until confluent.

-

On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) and incubate for 30 minutes to prevent cAMP degradation.

-

Add this compound at desired concentrations and incubate for the specified time.

-

Stimulate cells with 1 nM dDAVP for 15-30 minutes.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the instructions of a commercial cAMP enzyme immunoassay (EIA) kit.

-

Perform the cAMP EIA according to the manufacturer's protocol.

-

-

Data Analysis:

-

Measure the absorbance using a microplate reader.

-

Calculate the intracellular cAMP concentration based on a standard curve.

-

Normalize cAMP levels to the total protein concentration of each sample.

-

-

Cell Transfection:

-

Transfect mpkCCD cells with a luciferase reporter plasmid containing the AQP2 promoter region (e.g., a 3.0-kb AQP2 promoter-luciferase construct).

-

Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

-

Co-transfect with a Renilla luciferase plasmid for normalization of transfection efficiency.

-

-

Cell Treatment:

-

After transfection, allow cells to recover for 24 hours.

-

Treat cells with 1 nM dDAVP for 4 days to stimulate promoter activity.

-

During the last 24 hours of dDAVP treatment, add 50 µM this compound.

-

-

Luciferase Assay:

-

Lyse the cells using the lysis buffer provided with a dual-luciferase reporter assay kit.

-

Measure firefly and Renilla luciferase activities using a luminometer according to the kit's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as relative luciferase units (RLU) or as a fold change compared to the control group.

-

In Vivo Studies using a Rat Model of SIADH

-

Animal Model: Induce a state of Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) in male Wistar rats by continuous subcutaneous infusion of dDAVP using osmotic minipumps.

-

Housing: House animals in metabolic cages for daily monitoring of water intake, urine output, and body weight.

-

This compound Administration: Administer this compound (e.g., 40 mg/kg body weight daily) via intraperitoneal injection or mixed with food for a specified period (e.g., 7 days). The control group receives a vehicle.

-

Sample Collection and Analysis:

-

Collect urine daily to measure volume and osmolality.

-

At the end of the treatment period, collect blood to measure plasma sodium concentration.

-

Harvest kidneys for protein analysis. Dissect the kidneys into cortex, outer medulla, and inner medulla.

-

-

Immunoblotting of Kidney Tissue: Prepare protein lysates from the different kidney regions and perform Western blotting for AQP2 as described in section 3.1.2.

Mandatory Visualizations

Experimental and Logical Workflows

Caption: In Vitro Experimental Workflow.

Caption: In Vivo Experimental Workflow.

Conclusion

This compound effectively reduces aquaporin-2 expression in the renal collecting ducts by inhibiting the vasopressin-cAMP signaling pathway at the level of adenylyl cyclase. This leads to decreased AQP2 gene transcription and protein abundance, ultimately resulting in a state of nephrogenic diabetes insipidus. The in vitro and in vivo models and protocols detailed in this guide provide a robust framework for further investigation into the molecular pharmacology of this compound and the development of novel therapeutics for water balance disorders. The quantitative data and visual aids presented herein offer a clear and concise summary of the current understanding of this compound's action on AQP2 expression, serving as a valuable resource for the scientific community.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Hypotonicity-induced Reduction of Aquaporin-2 Transcription in mpkCCD Cells Is Independent of the Tonicity Responsive Element, Vasopressin, and cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

Demeclocycline's Impact on Brain Tumor-Initiating Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma remains one of the most aggressive and difficult-to-treat brain tumors, largely due to a subpopulation of therapy-resistant cells known as brain tumor-initiating cells (BTICs). These cells are implicated in tumor recurrence and progression. Recent research has identified the tetracycline (B611298) antibiotic, Demeclocycline, as a potential therapeutic agent that can inhibit the growth of BTICs. This document provides a comprehensive technical overview of the current understanding of this compound's effects on these cells, detailing the quantitative data, experimental methodologies, and the signaling pathways involved. The findings summarized herein are primarily based on the work of Sarkar et al. (2020), who have conducted pivotal studies in this area.[1][2][3][4][5]

This compound appears to exert its anti-BTIC effects through a dual mechanism: a direct inhibitory action on the tumor-initiating cells and an indirect effect mediated by the activation of monocytes.[1][2][3][4] This dual-pronged attack makes it a compelling candidate for further investigation in glioblastoma therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on BTICs.

Table 1: Direct Effect of this compound on Brain Tumor-Initiating Cell (BTIC) Growth

| BTIC Line | Assay Type | This compound Concentration | Observation | Statistical Significance |

| BT025 | Neurosphere Formation | 5 µM | Decreased sphere formation | p < 0.01 |

| BT025 | Neurosphere Formation | 10 µM | Decreased sphere formation | p < 0.001 |

| BT025 | Total Cell Number | 5 µM | Reduced cell number | p < 0.01 |

| BT025 | Total Cell Number | 10 µM | Reduced cell number | p < 0.001 |

| BT025 | AlamarBlue® Assay | 1 µM | Reduced cell viability | p < 0.05 |

| BT025 | AlamarBlue® Assay | 5 µM | Reduced cell viability | p < 0.001 |

| BT025 | AlamarBlue® Assay | 10 µM | Reduced cell viability | p < 0.001 |

Data extracted from Sarkar et al. (2020).[1][4][5]

Table 2: Indirect Effect of this compound on BTIC Growth via Monocyte-Conditioned Medium (CM)

| BTIC Line | Treatment | Assay Type | Observation | Statistical Significance |

| BT025 | Demec/MonoCM | AlamarBlue® Assay | Reduced BTIC growth | p < 0.001 (compared to control) |

| BT048 | Demec/MonoCM | AlamarBlue® Assay | Reduced BTIC growth | p < 0.001 (compared to control) |

| BT048 | Demec/MonoCM | Total Cell Count | Reduced cell counts | p < 0.001 (compared to control) |

Demec/MonoCM: Conditioned medium from this compound-stimulated monocytes. Data extracted from Sarkar et al. (2020).[1]

Table 3: Comparison of Tetracycline Derivatives on BTIC Growth

| BTIC Line | Drug (10 µM) | Assay Type | Observation at 72h |

| Multiple | This compound | Not specified | Reduced BTIC growth |

| Multiple | Tetracycline | Not specified | Ineffective |

| Multiple | Oxytetracycline | Not specified | Ineffective |

Data extracted from Sarkar et al. (2020).[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research.

Brain Tumor-Initiating Cell (BTIC) Culture

-

Source: Human glioblastoma resections.

-

Culture Medium: NeuroCult NS-A Proliferation Medium (Human) supplemented with 20 ng/mL epidermal growth factor (EGF), 10 ng/mL basic fibroblast growth factor (bFGF), and 2 µg/mL heparin.

-

Culture Conditions: Cells were grown as neurospheres in non-adherent flasks.

Monocyte Isolation and Conditioned Medium (CM) Generation

-

Source: Peripheral venous blood from healthy volunteers.

-

Isolation: Monocytes were isolated using a negative selection kit.

-

CM Generation:

-

Monocytes were plated at a density of 1 x 10^6 cells/mL.

-

Cells were treated with 10 µM this compound for 24 hours.

-

The conditioned medium was collected, centrifuged to remove cell debris, and stored at -80°C.

-

This compound Treatment

-

Direct Treatment: BTICs were plated as single cells and treated with varying concentrations of this compound (1, 5, and 10 µM).

-

Indirect Treatment: BTICs were cultured in a 1:1 mixture of fresh BTIC medium and monocyte-conditioned medium (MonoCM) or this compound-stimulated monocyte-conditioned medium (Demec/MonoCM).

Neurosphere Formation Assay

-

BTICs were dissociated into single cells and plated at a low density (e.g., 10,000 cells/well in a 96-well plate).

-

Cells were treated with this compound or control vehicle.

-

After a defined period (e.g., 5-7 days), the number and size of neurospheres were quantified using light microscopy.

AlamarBlue® Cell Viability Assay

-

BTICs were plated in 96-well plates and treated as described above.

-

At the end of the treatment period, AlamarBlue® reagent was added to each well according to the manufacturer's instructions.

-

Plates were incubated for a specified time, and fluorescence was measured to determine cell viability.

Global Gene Expression Analysis

-

BTICs were treated with 10 µM this compound for 24 hours.

-

RNA was extracted from the cells.

-

Gene expression profiling was performed using a microarray platform (e.g., Affymetrix Human Gene 2.0 ST Array).

-

Data were analyzed to identify differentially expressed genes.

Tumor Necrosis Factor-α (TNF-α) ELISA

-

Conditioned medium from treated and untreated monocytes was collected.

-

The concentration of TNF-α was determined using a commercially available ELISA kit according to the manufacturer's protocol.

Signaling Pathways and Mechanisms of Action

A global gene expression screen of BTICs treated with this compound identified several potential regulators of its growth-reducing effects.[1][2]

Caption: Proposed direct mechanism of this compound on BTICs.

Elevated expression of DNA Damage Inducible Transcript 4 (DDIT4) was noted in this compound-treated BTICs.[1] Interestingly, higher DDIT4 expression has been associated with increased longevity in glioma patients.[1] DDIT4 is a known repressor of mTORC1 activity, a key pathway in cell growth and proliferation.[1]

Experimental Workflow and Logic

The following diagram illustrates the experimental workflow used to determine the dual mechanism of this compound's action.

Caption: Experimental workflow for assessing this compound's impact.

Conclusion

The available evidence strongly suggests that this compound warrants further investigation as a therapeutic agent for glioblastoma. Its ability to directly target the resilient BTIC population while also modulating the immune microenvironment presents a promising multi-faceted approach. Future research should focus on elucidating the precise molecular mechanisms downstream of the identified gene expression changes and on evaluating the in vivo efficacy of this compound in preclinical models of glioblastoma. Furthermore, its potential synergistic effects with standard-of-care therapies should be explored.

References

- 1. (PDF) this compound Reduces the Growth of Human Brain [research.amanote.com]

- 2. This compound Reduces the Growth of Human Brain Tumor-Initiating Cells: Direct Activity and Through Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Reduces the Growth of Human Brain Tumor-Initiating Cells: Direct Activity and Through Monocytes [frontiersin.org]

- 4. This compound Reduces the Growth of Human Brain Tumor-Initiating Cells: Direct Activity and Through Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Demeclocycline's Anti-Inflammatory Properties: A Technical Guide for Researchers

Demeclocycline, a tetracycline (B611298) antibiotic, exhibits significant anti-inflammatory properties independent of its antimicrobial activity. This technical guide provides an in-depth overview of these properties for researchers, scientists, and drug development professionals. It details the mechanisms of action, experimental protocols for investigation, and available data, with a focus on the inhibition of matrix metalloproteinases and modulation of key inflammatory signaling pathways.